N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PFBT and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of PFBT is not fully understood. However, it is believed that PFBT exerts its therapeutic effects by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
PFBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. PFBT has also been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using PFBT in lab experiments is its potent therapeutic effects. PFBT has been shown to have a wide range of therapeutic applications, making it a valuable tool for researchers. However, one limitation of using PFBT in lab experiments is its potential toxicity. PFBT has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on PFBT. One area of research is the development of new synthetic methods for PFBT. Another area of research is the identification of new therapeutic applications for PFBT. Additionally, research on the mechanism of action of PFBT is needed to fully understand its therapeutic effects. Finally, future research should focus on the development of PFBT analogs with improved therapeutic properties.
In conclusion, PFBT is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. PFBT has the potential to be a valuable tool for researchers in a variety of fields, and further research is needed to fully understand its therapeutic properties.
Scientific Research Applications
PFBT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. PFBT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-17(12-4-6-13(20)7-5-12)21-19(26-11)22-18(23)15-9-8-14(24-2)10-16(15)25-3/h4-10H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNQKAQKRSBRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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